7-(2-chlorophenyl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-CHLOROPHENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a trimethoxyphenyl group, and an octahydroquinoline core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-CHLOROPHENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with 3,4,5-trimethoxybenzaldehyde in the presence of a suitable catalyst. This is followed by cyclization and reduction steps to form the octahydroquinoline core. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(2-CHLOROPHENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 7-(2-CHLOROPHENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets can lead to the development of new pharmaceuticals for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 7-(2-CHLOROPHENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 7-(2-BROMOPHENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
- 7-(2-FLUOROPHENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
Uniqueness
Compared to similar compounds, 7-(2-CHLOROPHENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is unique due to the presence of the chlorine atom in the phenyl ring. This chlorine atom can influence the compound’s reactivity and interaction with biological targets, potentially leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C24H24ClNO5 |
---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
7-(2-chlorophenyl)-4-(3,4,5-trimethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
InChI |
InChI=1S/C24H24ClNO5/c1-29-20-10-14(11-21(30-2)24(20)31-3)16-12-22(28)26-18-8-13(9-19(27)23(16)18)15-6-4-5-7-17(15)25/h4-7,10-11,13,16H,8-9,12H2,1-3H3,(H,26,28) |
InChI Key |
HFZHNEBLNBZQDO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.